molecular formula C17H16FN3 B1680050 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine CAS No. 199864-87-4

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

Cat. No. B1680050
M. Wt: 281.33 g/mol
InChI Key: ZZZQXCUPAJFVBN-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of a fluorine atom and an isopropyl group further adds to the complexity of this molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a naphthalene ring via a carbon-carbon bond. The isopropyl group would be attached to the pyrimidine ring, and the fluorine atom would be attached to the naphthalene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and naphthalene rings, as well as the fluorine atom and the isopropyl group. The electron-rich nature of these rings could make them susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its electronegativity and potentially influence its solubility. The aromatic rings could contribute to its stability and potentially its boiling and melting points .

Scientific Research Applications

Photophysical Properties and Fluorescence Enhancement

Research has shown that the introduction of N-phenyl substituents to 4-aminostilbenes, a related chemical structure, leads to more planar ground-state geometry, red-shifted absorption and fluorescence spectra, and high fluorescence quantum yields due to a larger charge-transfer character for the fluorescent excited state. This "amino conjugation effect" suggests potential applications in the design of fluorescence-based sensors and materials (Yang, Chiou, & Liau, 2002).

Synthesis and Role in Antitumor Drug Development

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, has been optimized. This compound's synthesis from 6-chloropyrimidine-4-amine highlights its significance in the development of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).

DNA Binding and Cellular Imaging

4-Aminonaphthalimides, sharing structural similarity with the subject compound, have shown strong binding ability to duplex DNA and rapid concentration in cell nuclei, suggesting their utility in nucleic acid assays, nuclear imaging, and potentially as DNA-binding drugs. The structural modifications influence their DNA binding ability, cell permeability, and cytotoxicity, offering insights into molecular design for therapeutic and diagnostic applications (Zhou et al., 2014).

Novel Materials for Organic Electronics

The development of novel thermooxidatively stable poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole) materials, derived from a related chemical process, demonstrates the potential of such compounds in creating high-performance materials for various applications, including electronics and coatings. These materials exhibit exceptional thermal stability and mechanical properties (Sundar & Mathias, 1994).

Analytical and Diagnostic Applications

The fluorescence properties of related compounds have been explored for bioimaging applications, with certain naphthalimide derivatives showing biocompatibility and potential for use in cell imaging. This illustrates the broader applicability of similar fluorophores in medical diagnostics and research (Saini et al., 2017).

properties

IUPAC Name

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQXCUPAJFVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941960
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

CAS RN

199864-87-4
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199864-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-127445
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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